An In-depth Technical Guide to (2-Ethylpyrimidin-5-YL)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Ethylpyrimidin-5-YL)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among the vast array of pyrimidine derivatives, (2-Ethylpyrimidin-5-YL)methanol represents a key building block for the synthesis of novel therapeutic agents. Its structural features, a reactive hydroxymethyl group at the 5-position and an ethyl group at the 2-position, offer versatile points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties, a plausible synthetic route, and the potential applications of (2-Ethylpyrimidin-5-YL)methanol, drawing upon data from closely related analogs to bridge the current information gap on this specific molecule.
Physicochemical Properties
| Property | Value (Estimated for (2-Ethylpyrimidin-5-YL)methanol) | Value ((2-Methylpyrimidin-5-yl)methanol) | Source |
| Molecular Formula | C₇H₁₀N₂O | C₆H₈N₂O | Calculated |
| Molecular Weight | 138.17 g/mol | 124.14 g/mol | Calculated,[3] |
| Appearance | Expected to be a white to pale-yellow solid | White to Pale-yellow to Yellow-brown Solid | [5] |
| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. | No specific data, but generally soluble in polar organic solvents. | Inferred |
| CAS Number | 1339491-06-3 | 2239-83-0 | - |
Chemical Reactivity and Synthesis
The chemical behavior of (2-Ethylpyrimidin-5-YL)methanol is dictated by the pyrimidine ring and the hydroxymethyl group. The pyrimidine core is generally stable but can undergo reactions depending on the conditions. The primary alcohol of the hydroxymethyl group is a key site for chemical modifications.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group can undergo a variety of common organic transformations:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
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Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield esters.
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Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.
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Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using appropriate halogenating agents.
These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Proposed Synthetic Route
A common and effective method for the synthesis of 5-hydroxymethylpyrimidines is the reduction of the corresponding 5-carboxylate esters.[1][2] A plausible synthetic pathway for (2-Ethylpyrimidin-5-YL)methanol is outlined below.
Caption: Proposed synthesis of (2-Ethylpyrimidin-5-YL)methanol.
Experimental Protocol: Reduction of Ethyl 2-ethylpyrimidine-5-carboxylate
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific substrate.[2]
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Dissolution: Dissolve Ethyl 2-ethylpyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.1-1.5 equivalents) in THF to the cooled solution. Caution: LiAlH₄ reacts violently with water.
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Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature at 0 °C.
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Filtration: Filter the resulting suspension to remove the aluminum salts.
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Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude (2-Ethylpyrimidin-5-YL)methanol by column chromatography on silica gel or by recrystallization.
Spectral Characterization (Predicted)
While experimental spectra for (2-Ethylpyrimidin-5-YL)methanol are not available, the expected spectral data can be predicted based on its structure and comparison with analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following characteristic signals:
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Ethyl group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
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Hydroxymethyl group: A singlet or a doublet for the methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
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Pyrimidine ring: Two singlets or doublets for the aromatic protons on the pyrimidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display distinct signals for each carbon atom in the molecule, including the two carbons of the ethyl group, the hydroxymethyl carbon, and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
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C=N and C=C stretch: Absorption bands in the aromatic region (around 1400-1600 cm⁻¹) characteristic of the pyrimidine ring.
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C-O stretch: A band in the region of 1000-1200 cm⁻¹ for the primary alcohol.
Mass Spectrometry (MS)
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.0869.
Applications in Drug Discovery and Development
The 5-hydroxymethylpyrimidine moiety is a valuable scaffold in medicinal chemistry.[1] The presence of the hydroxymethyl group provides a handle for further chemical elaboration to modulate physicochemical properties such as solubility and to introduce pharmacophoric features. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The general workflow for utilizing (2-Ethylpyrimidin-5-YL)methanol in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing (2-Ethylpyrimidin-5-YL)methanol.
Safety and Handling
Specific safety data for (2-Ethylpyrimidin-5-YL)methanol is not available. However, based on the hazard information for the analogous (2-Methylpyrimidin-5-yl)methanol, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The methyl analog is reported to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
Conclusion
(2-Ethylpyrimidin-5-YL)methanol is a promising building block for the development of novel chemical entities with potential therapeutic applications. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and its potential role in drug discovery, based on the well-established chemistry of its analogs. Further research to fully characterize this compound and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
References
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Gontijo, R. J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]
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Gontijo, R. J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Hayami, J., et al. (1974). Reaction of Bisulfite With the 5-hydroxymethyl Group in Pyrimidines and in Phage DNAs. Biochemistry, 13(13), 2759-2765. [Link]
Sources
- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 3. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Methylpyrimidin-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 5. (2-Methylpyrimidin-5-yl)methanol | 2239-83-0 [sigmaaldrich.com]
